molecular formula C72H62N4O8 B12057669 N1,N1,N3,N3,N6,N6,N8,N8-Octakis(4-methoxyphenyl)-1,3,6,8-pyrenetetramine

N1,N1,N3,N3,N6,N6,N8,N8-Octakis(4-methoxyphenyl)-1,3,6,8-pyrenetetramine

Numéro de catalogue: B12057669
Poids moléculaire: 1111.3 g/mol
Clé InChI: JUQSGFMWZQXKJS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N1,N1,N3,N3,N6,N6,N8,N8-Octakis(4-methoxyphenyl)-1,3,6,8-pyrenetetramine: is a complex organic compound with a molecular formula of C72H62N4O8 This compound is characterized by the presence of multiple methoxyphenyl groups attached to a pyrene core, making it a highly substituted aromatic amine

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N1,N1,N3,N3,N6,N6,N8,N8-Octakis(4-methoxyphenyl)-1,3,6,8-pyrenetetramine typically involves multi-step organic reactions. The starting materials often include pyrene and 4-methoxyaniline. The synthesis process generally involves the following steps:

    Nitration: Pyrene is nitrated to form nitropyrene.

    Reduction: The nitro groups are reduced to amine groups.

    Substitution: The amine groups are then substituted with 4-methoxyphenyl groups through a series of nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistency and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions: N1,N1,N3,N3,N6,N6,N8,N8-Octakis(4-methoxyphenyl)-1,3,6,8-pyrenetetramine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of partially or fully reduced amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives.

Applications De Recherche Scientifique

N1,N1,N3,N3,N6,N6,N8,N8-Octakis(4-methoxyphenyl)-1,3,6,8-pyrenetetramine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mécanisme D'action

The mechanism of action of N1,N1,N3,N3,N6,N6,N8,N8-Octakis(4-methoxyphenyl)-1,3,6,8-pyrenetetramine involves its interaction with molecular targets and pathways. The compound’s multiple methoxyphenyl groups allow it to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules. These interactions can influence the compound’s binding affinity and specificity, affecting its biological activity and potential therapeutic effects.

Comparaison Avec Des Composés Similaires

  • N1,N1,N3,N3,N6,N6,N8,N8-Octakis(4-hydroxyphenyl)-1,3,6,8-pyrenetetramine
  • N1,N1,N3,N3,N6,N6,N8,N8-Octakis(4-chlorophenyl)-1,3,6,8-pyrenetetramine
  • N1,N1,N3,N3,N6,N6,N8,N8-Octakis(4-bromophenyl)-1,3,6,8-pyrenetetramine

Uniqueness: N1,N1,N3,N3,N6,N6,N8,N8-Octakis(4-methoxyphenyl)-1,3,6,8-pyrenetetramine is unique due to its multiple methoxy groups, which enhance its solubility and reactivity compared to its hydroxy, chloro, and bromo analogs. These properties make it particularly valuable in applications requiring high solubility and specific reactivity profiles.

Propriétés

Formule moléculaire

C72H62N4O8

Poids moléculaire

1111.3 g/mol

Nom IUPAC

1-N,1-N,3-N,3-N,6-N,6-N,8-N,8-N-octakis(4-methoxyphenyl)pyrene-1,3,6,8-tetramine

InChI

InChI=1S/C72H62N4O8/c1-77-55-25-9-47(10-26-55)73(48-11-27-56(78-2)28-12-48)67-45-68(74(49-13-29-57(79-3)30-14-49)50-15-31-58(80-4)32-16-50)64-43-44-66-70(76(53-21-37-61(83-7)38-22-53)54-23-39-62(84-8)40-24-54)46-69(65-42-41-63(67)71(64)72(65)66)75(51-17-33-59(81-5)34-18-51)52-19-35-60(82-6)36-20-52/h9-46H,1-8H3

Clé InChI

JUQSGFMWZQXKJS-UHFFFAOYSA-N

SMILES canonique

COC1=CC=C(C=C1)N(C2=CC=C(C=C2)OC)C3=CC(=C4C=CC5=C(C=C(C6=C5C4=C3C=C6)N(C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC)N(C9=CC=C(C=C9)OC)C1=CC=C(C=C1)OC)N(C1=CC=C(C=C1)OC)C1=CC=C(C=C1)OC

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.